molecular formula C8H10BrN3O2S B13930212 3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine

3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine

Cat. No.: B13930212
M. Wt: 292.16 g/mol
InChI Key: QFBAAHNKZNXXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine is a heterocyclic compound that features an azetidine ring, a sulfonyl group, and a brominated pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine typically involves multiple steps. One common method starts with the bromination of 2-aminopyridine to form 5-bromo-2-aminopyridine. This intermediate is then subjected to a sulfonylation reaction with azetidine-1-sulfonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.

Major Products

Scientific Research Applications

3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the azetidine ring provides rigidity to the molecule, enhancing its binding affinity. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine is unique due to its combination of an azetidine ring, a sulfonyl group, and a brominated pyridine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

Molecular Formula

C8H10BrN3O2S

Molecular Weight

292.16 g/mol

IUPAC Name

3-(azetidin-1-ylsulfonyl)-5-bromopyridin-2-amine

InChI

InChI=1S/C8H10BrN3O2S/c9-6-4-7(8(10)11-5-6)15(13,14)12-2-1-3-12/h4-5H,1-3H2,(H2,10,11)

InChI Key

QFBAAHNKZNXXSM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.